

Technical Support Center: Mitigating Cardiac Troponin Elevation with MCL-1 Inhibitors

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Compound of Interest		
Compound Name:	ABBV-467	
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Myeloid Cell Leukemia 1 (MCL-1) inhibitors. The focus is on understanding and mitigating the associated elevation of cardiac troponins, a key indicator of cardiotoxicity.

Frequently Asked Questions (FAQs)

Q1: We are observing elevated cardiac troponin levels in our cardiomyocyte cultures after treatment with our novel MCL-1 inhibitor. Is this an expected outcome?

A1: Yes, this is a documented class effect of MCL-1 inhibitors.[1][2] MCL-1 is crucial for the survival and normal function of cardiomyocytes, primarily by maintaining mitochondrial homeostasis.[3][4][5] Inhibition of MCL-1 can disrupt these functions, leading to cardiomyocyte stress or injury and the subsequent release of cardiac troponins (cTnT and cTnI). Several clinical trials of MCL-1 inhibitors have been halted due to observed increases in patient troponin levels.[6][7][8][9][10][11]

Q2: What is the underlying mechanism for MCL-1 inhibitor-induced cardiac troponin elevation?

A2: The primary mechanism is not related to the canonical apoptosis pathway that is targeted in cancer cells. Instead, it involves the disruption of MCL-1's non-apoptotic functions within cardiomyocytes.[5] Key proposed mechanisms include:

Troubleshooting & Optimization





- Mitochondrial Dysfunction: MCL-1 is essential for normal mitochondrial function, including
 respiration and dynamics (fusion and fission).[3][5][12] Its inhibition leads to mitochondrial
 structural abnormalities, defective respiration, and impaired ATP production.[4][12]
- Disruption of Mitochondrial Dynamics: MCL-1 interacts with proteins like DRP-1, which are critical for mitochondrial fission.[5][7][8] Inhibition of MCL-1 disrupts this interaction, leading to altered mitochondrial morphology and function.[5]
- Protein Accumulation: Some studies suggest that MCL-1 inhibitors, by binding to the MCL-1 protein, can paradoxically increase its stability and lead to its accumulation. This accumulation within cardiomyocytes may trigger a cellular rewiring that results in necrosis rather than apoptosis, causing the release of troponins.[6]

Q3: Our in vitro experiments with iPSC-derived cardiomyocytes did not predict the troponin elevation seen in our in vivo animal models. Why might there be a discrepancy?

A3: This is a known challenge in the field. Discrepancies between in vitro and in vivo models can arise from several factors:

- Model Limitations: While iPSC-derived cardiomyocytes are a valuable tool, they may not fully
 recapitulate the complex environment of the adult heart.[7][8] Furthermore, differences in
 protein sequences between species (e.g., human vs. non-humanized murine models) can
 lead to different responses to inhibitors.[7][8]
- Systemic Effects: In vivo models incorporate systemic physiological responses, such as stress from exercise, which can unmask cardiotoxicity that is not apparent in static in vitro cultures.[7][8] A study using a mouse model with a humanized Mcl-1 protein successfully mimicked the troponin elevation seen in human trials, which was missed by earlier in vitro and non-humanized animal models.[7][8]

Q4: We are seeing significant cardiomyocyte death at high concentrations of our MCL-1 inhibitor, but only minimal troponin release at lower, clinically relevant concentrations. How should we interpret this?

A4: This suggests a dose-dependent effect, which has been observed in clinical studies.[10] At high concentrations, the inhibitor may be inducing widespread apoptosis or necrosis, leading to significant cell death. At lower, more clinically relevant doses, the effect may be a more subtle



cardiomyocyte injury or stress, leading to troponin leakage without immediate, widespread cell death. It is crucial to establish a therapeutic window where the anti-tumor effects are maximized and cardiotoxicity is minimized. The elevation of troponins, even if asymptomatic, is considered a sign of cardiac injury and has been a primary reason for the discontinuation of clinical trials.[9][10]

Troubleshooting Guide

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Observed Issue	Potential Cause(s)	Recommended Action(s)
High variability in troponin levels between replicate experiments.	Inconsistent cell culture health or density. 2. Variability in inhibitor concentration or incubation time. 3. Inconsistent sample collection and processing.	1. Standardize cell seeding density and monitor culture health (e.g., morphology, beat rate for iPSC-CMs). 2. Prepare fresh inhibitor dilutions for each experiment and ensure precise timing. 3. Follow a strict protocol for collecting supernatant/plasma and minimize freeze-thaw cycles.
No significant troponin elevation observed, even at high inhibitor concentrations.	1. The specific cell model (e.g., non-human cardiomyocytes) may be less sensitive to MCL-1 inhibition. 2. The inhibitor may have poor cell permeability or be rapidly metabolized in the culture medium. 3. The troponin assay lacks the required sensitivity.	1. Consider using human iPSC-derived cardiomyocytes or an in vivo model with a humanized McI-1 protein.[7][8] 2. Verify target engagement within the cells (e.g., via co-immunoprecipitation to show disruption of MCL-1/BAK interaction). 3. Use an ultrasensitive troponin assay with a low limit of detection.[13]
Elevated troponin levels are observed, but without other functional signs of cardiotoxicity (e.g., no change in cardiomyocyte beat rate).	1. Troponin release can be a very sensitive marker of myocyte injury, preceding functional decline.[14] 2. The functional assays may not be sensitive enough to detect subtle changes.	1. Conduct a time-course experiment to determine if functional changes appear at later time points. 2. Employ more sensitive functional assays, such as multi-electrode arrays (MEAs) to assess electrophysiology or contractility assays. 3. Analyze mitochondrial function and morphology directly via Seahorse assays and electron microscopy, respectively.[5][12]



In vivo study shows troponin elevation but no change in cardiac function (e.g., ejection fraction). This observation mirrors findings from some clinical and preclinical studies.[7][8] The troponin elevation indicates myocardial injury, but the heart may have sufficient reserve to maintain global function, especially in the short term. This is still considered a significant safety concern.

1. Continue monitoring cardiac function over a longer period to assess for chronic effects. 2. Perform histological analysis of heart tissue to look for signs of fibrosis, inflammation, or subtle cellular damage. 3. Consider incorporating a physiological stressor (e.g., strenuous exercise in animal models) to potentially unmask functional deficits.[7][8]

Quantitative Data Summary

Table 1: Clinical Stage MCL-1 Inhibitors and Associated Cardiotoxicity

MIK665 (S64315) Novartis / Servier Terminated troponin-I	[6][7][8]
AMG 176 Amgen / Beigene Terminated Cardiac toxicity observed	y [6]
AMG 397 Amgen / Beigene Terminated Elevated troponin-I	[6]
AZD5991 AstraZeneca Terminated Elevated troponin-I & T	[6][9][10]
ABBV-467 AbbVie Terminated Elevated troponin-I & T	[1][2][6]
PRT1419 Prelude Terminated Toxicity reporte	[6]
GS-9716 Gilead Sciences Ongoing - (Recruiting)	[6]



Table adapted from Captor Therapeutics, 2024.[6]

Table 2: Preclinical In Vivo Troponin T Data for MIK665

Treatment Group	High-Sensitivity Troponin T (hs-troponin T) [pg/ml]
Placebo	83.4 ± 31.6
MIK665 + Venetoclax	1276.6 ± 465

Data from a mouse model with a humanized Mcl-1 protein subjected to strenuous exercise. The results show a significant elevation in troponin T levels in the treatment group compared to placebo (p<0.001).[8]

Experimental Protocols

Protocol 1: In Vitro Cardiotoxicity Assessment Using iPSC-Derived Cardiomyocytes

- Cell Culture: Plate human iPSC-derived cardiomyocytes (hiPSC-CMs) on fibronectin-coated plates (e.g., 96-well) at a density that allows for the formation of a spontaneously beating syncytium. Maintain in appropriate cardiomyocyte culture medium for at least 7-10 days to allow for maturation.
- Compound Treatment: Prepare serial dilutions of the MCL-1 inhibitor in the culture medium.
 Replace the medium in the hiPSC-CM wells with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).
- Time-Points: Collect supernatant at multiple time points (e.g., 24, 48, 72 hours) to assess the kinetics of troponin release.
- Troponin Quantification: At each time point, carefully collect the cell culture supernatant.
 Centrifuge to remove any cellular debris. Analyze the supernatant for cardiac troponin I (cTnI) or T (cTnT) levels using an ultrasensitive immunoassay (e.g., ELISA, Single Molecule Counting).[13][14]



- Viability/Cytotoxicity Assessment: After the final time point, assess cell viability in the corresponding wells using a standard method such as an MTS assay or by measuring lactate dehydrogenase (LDH) release in the supernatant.
- Data Analysis: Normalize troponin levels to the total protein content or cell number if significant cytotoxicity is observed. Compare troponin release in treated groups to the vehicle control.

Protocol 2: Quantification of Cardiac Troponins by Immunoaffinity Enrichment and Mass Spectrometry

This protocol provides a high-specificity alternative to immunoassays for troponin quantification.

- Sample Preparation: Collect plasma samples from in vivo studies or supernatant from in vitro experiments.
- Immunoaffinity Enrichment:
 - Couple anti-cTnI antibodies to magnetic nanoparticles (beads).
 - Incubate the antibody-coupled beads with the plasma/supernatant sample to capture cTnI.
 A full-length isotopically labeled cTnI protein should be added as an internal standard.
 - Use a magnet to separate the beads from the sample matrix. Wash the beads several times to remove non-specifically bound proteins.
- Enzymatic Digestion: Elute the captured cTnI from the beads and perform an in-solution tryptic digest to generate specific peptides.
- LC-MS/MS Analysis:
 - Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Use a multiple reaction monitoring (MRM) method to specifically detect and quantify at least three unique tryptic peptides from cTnI and their corresponding heavy-labeled internal standards.[15]



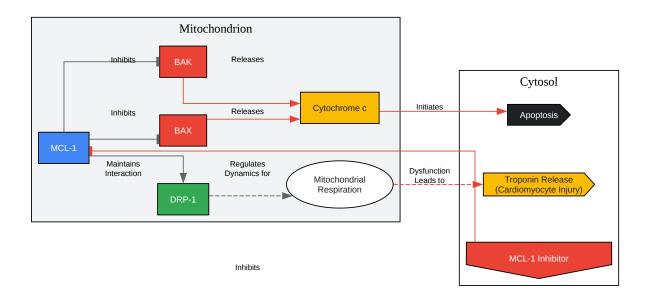




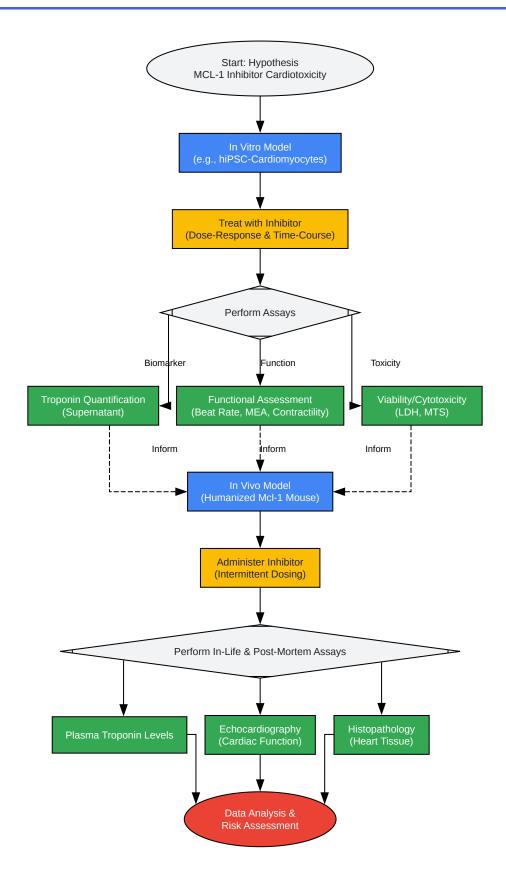
 Quantification: Calculate the concentration of cTnI in the original sample by comparing the peak areas of the endogenous peptides to those of the known-concentration internal standard peptides.[15]

Visualizations

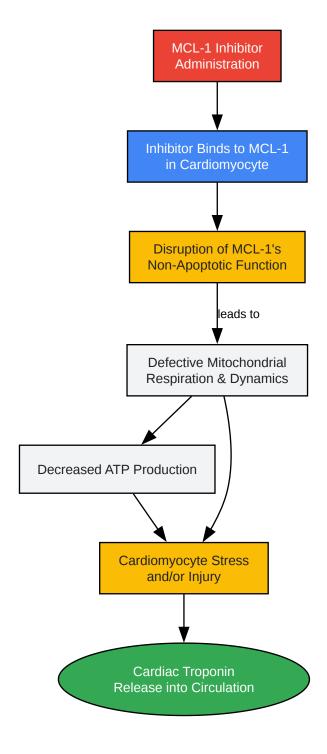












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